2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
Overview
Description
2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is a derivative of spirobifluorene, a compound known for its unique structural properties The spirobifluorene core consists of two fluorene units connected through a spiro linkage, which imparts significant rigidity and stability to the molecule
Mechanism of Action
Target of Action
The primary target of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is its application as a blue-emitting material in electroluminescent devices . It is also used as a hole transport material (HTM) in perovskite solar cells (PSCs) .
Mode of Action
The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers . This enhances the photoluminescence efficiency and chemical stability of the compound .
Biochemical Pathways
Instead, it plays a crucial role in the operation of electroluminescent devices and perovskite solar cells .
Result of Action
The result of the action of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is the emission of blue light in electroluminescent devices . In perovskite solar cells, it aids in the transport of holes, although the hole mobility of amorphous spiro-OMeTAD remains low and may result in severe charge recombination .
Action Environment
The action of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] can be influenced by environmental factors such as temperature and light exposure. Its high glass-transition temperature and excellent thermal stability make it suitable for use in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobifluorene. One common method includes the use of bis(trifluoroacetoxy)iodobenzene as the iodinating agent. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions . The process involves the following steps:
- Dissolving 9,9’-spirobifluorene in dichloromethane.
- Adding bis(trifluoroacetoxy)iodobenzene to the solution.
- Refluxing the mixture for several hours.
- Isolating the product by filtration and purification.
Industrial Production Methods
While specific industrial production methods for 2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reactions are performed in solvents like toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a spirobifluorene derivative with an amine group replacing the iodine atom.
Scientific Research Applications
2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent thermal and chemical stability.
Materials Science: It serves as a building block for the synthesis of polymers and other materials with desirable electronic properties.
Biological Research: The compound’s derivatives are explored for their potential use in bioimaging and as therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Similar in structure but with bromine atoms instead of iodine.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]: A derivative with diphenylamino groups, commonly used as a hole transport material in perovskite solar cells.
Uniqueness
2,2’,7,7’-Tetraiodo-9,9’-spirobi[fluorene] is unique due to the presence of iodine atoms, which enhance its reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and materials with tailored electronic properties.
Properties
IUPAC Name |
2,2',7,7'-tetraiodo-9,9'-spirobi[fluorene] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12I4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGMYRHQUHNFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3(C4=C2C=CC(=C4)I)C5=C(C=CC(=C5)I)C6=C3C=C(C=C6)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12I4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570446 | |
Record name | 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137181-59-0 | |
Record name | 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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